3,3',5,5'-Tetramethoxy-bibenzyl

Übersicht

Beschreibung

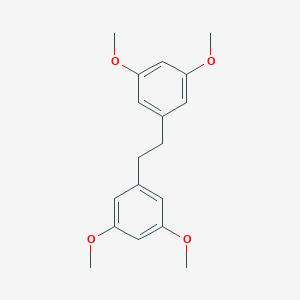

Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] is an organic compound characterized by the presence of two benzene rings connected by an ethanediyl bridge, with each benzene ring substituted with two methoxy groups at the 3 and 5 positions

Vorbereitungsmethoden

The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] typically involves the reaction of 3,5-dimethoxybenzyl chloride with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ethanediyl bridge. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s properties.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of TMB as an anticancer agent. A study published in January 2024 evaluated the cytotoxic effects of TMB on lung cancer cell lines, specifically NCI-H460. The findings indicated that TMB induces significant morphological changes in cancer cells and triggers apoptosis through various mechanisms:

- Mechanisms of Action :

- Induction of oxidative stress via increased reactive oxygen species (ROS) production.

- Inhibition of cell proliferation with an IC value of 154 μM.

- Induction of cell cycle arrest at the G2/M phase.

- Modulation of signaling pathways involving PI3K, AKT, and NF-κB.

The study suggests that TMB could be a promising candidate for future lung cancer therapies due to its selective cytotoxicity and low toxicity to normal cells .

Photochemical Applications

TMB has also been investigated for its role in photochemical reactions, particularly in the dehalogenation processes. Research indicates that TMB can act as a dimeric reductant under UV irradiation conditions. The following points summarize its utility in this context:

- Dehalogenation Mechanism :

- TMB facilitates the conversion of benzyl halides to bibenzyl derivatives through radical mechanisms.

- The efficiency of conversion increases significantly under UV light, achieving yields up to 61% over extended reaction times.

This application highlights TMB's potential as a reagent in organic synthesis and materials science .

Natural Product Chemistry

TMB has been isolated from natural sources such as Dendrobium gratiosissimum, where it is part of a complex mixture of bibenzyl compounds. The extraction and characterization of these compounds have implications for pharmacognosy and herbal medicine:

- Structural Characterization :

- Nineteen bibenzyl derivatives were identified from ethanol extracts, showcasing TMB's role in natural product chemistry.

This aspect emphasizes the importance of TMB in understanding plant-derived compounds and their potential therapeutic benefits .

Data Summary Table

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] include:

Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has methyl groups instead of methoxy groups, resulting in different chemical properties and reactivity.

Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: The presence of dimethyl groups alters the compound’s steric and electronic characteristics.

Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]:

Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.

Biologische Aktivität

3,3',5,5'-Tetramethoxy-bibenzyl is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current knowledge regarding its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the bibenzyl class of compounds characterized by two benzene rings connected by a carbon chain with methoxy groups attached. Its chemical formula is .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 34.9 μM

- PC-3 (prostate cancer) : IC50 = 28.0 μM

- KB (oral cancer) : IC50 = 40.1 μM

These findings suggest that the compound induces apoptosis and cell cycle arrest in cancer cells through mechanisms such as microtubule depolymerization and inhibition of topoisomerases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi:

- Staphylococcus aureus : Exhibits significant inhibitory effects.

- Candida albicans : Displays antifungal activity.

The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Microtubule Dynamics : The compound binds to tubulin, disrupting microtubule formation which is crucial for mitosis.

- Topoisomerase Inhibition : It inhibits topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress within cells, contributing to apoptosis .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with this compound led to:

- Increased levels of apoptotic markers (e.g., caspase activation).

- Downregulation of anti-apoptotic proteins like Bcl-2.

- Cell cycle arrest at the G2/M phase.

These results indicate a promising role for this compound in breast cancer therapy .

Study 2: Antimicrobial Activity

In a separate investigation focusing on its antimicrobial properties:

- The compound was tested against various bacterial strains.

- Results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus.

This suggests potential applications in treating infections caused by resistant bacterial strains .

Comparative Analysis

| Property | This compound | Other Bibenzyls |

|---|---|---|

| Anticancer IC50 (MCF-7) | 34.9 μM | Varies widely |

| Antimicrobial MIC (S. aureus) | 16 μg/mL | Higher for most |

| Mechanism of Action | Microtubule disruption | Varies; often similar |

| Source | Derived from Frullania species | Various plant sources |

Eigenschaften

IUPAC Name |

1-[2-(3,5-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-19-15-7-13(8-16(11-15)20-2)5-6-14-9-17(21-3)12-18(10-14)22-4/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNPTZPSNHUERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405406 | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22976-41-6 | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.